Bienvenue dans la boutique en ligne BenchChem!

Alclometasone Dipropionate

Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Select Alclometasone Dipropionate for your research to leverage its unique safety profile. As a non-fluorinated glucocorticoid, it offers a scientifically robust alternative to fluorinated analogs, minimizing risks of skin atrophy and HPA axis suppression. This makes it an ideal candidate for pediatric dermatology trials, long-term safety studies, and as a reliable analytical reference standard. Ensure your next study benefits from a compound with a proven safety record and ≥98% HPLC purity.

Molecular Formula C28H37ClO7
Molecular Weight 521.0 g/mol
CAS No. 66734-13-2
Cat. No. B1664503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclometasone Dipropionate
CAS66734-13-2
Synonyms7 alpha-chloro-16 alpha-methylprednisolone 17,21-dipropionate
Aclosone
Aclovate
alclometasone dipropionate
Delonal
Logoderm
Modrasone
Sch 22219
Molecular FormulaC28H37ClO7
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1
InChIKeyDJHCCTTVDRAMEH-DUUJBDRPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
1.37e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alclometasone Dipropionate CAS 66734-13-2: Potency Class, Structural Identity, and Procurement-Relevant Characteristics


Alclometasone dipropionate (CAS 66734-13-2) is a synthetic, non-fluorinated topical corticosteroid of the prednisolone class, characterized by a 7α-chloro substituent, a 16α-methyl group, and O-propanoyl (dipropionate) esterification at positions 17 and 21 [1]. It is classified as a low-to-medium potency (Class VI per the US 7-class system; moderate/mild per the British National Formulary) glucocorticoid receptor agonist formulated at 0.05% w/w in cream and ointment bases [2]. Its non-fluorinated architecture and specific chlorine placement at C7, rather than C6 or C9, distinguish it structurally from many halogenated topical corticosteroids such as betamethasone, clobetasol, and fluocinonide [1].

Why Alclometasone Dipropionate Cannot Be Routinely Interchanged with Other Low-to-Medium Potency Topical Corticosteroids


Within the low-to-medium potency topical corticosteroid class, compounds differ substantially in their atrophogenic potential, vasoconstrictive potency, and systemic absorption profiles—differences that arise from specific structural features rather than potency class alone. Alclometasone dipropionate's 7α-chloro substitution confers anti-inflammatory activity while explicitly avoiding the enhanced adverse-effect liability associated with C6α- or C9α-fluorination found in betamethasone, fluocinonide, and clobetasol [1]. Consequently, even potency-matched alternatives such as desonide, hydrocortisone butyrate, and clobetasone butyrate cannot be assumed interchangeable without direct comparative data on the specific endpoint relevant to a given procurement decision—whether it be pediatric safety, atrophogenic risk, or HPA axis preservation [1].

Alclometasone Dipropionate Comparative Evidence: Head-to-Head and Cross-Study Data Against Closest Analogs


Clinical Efficacy in Pediatric Atopic Dermatitis: Alclometasone Dipropionate 0.05% vs. Hydrocortisone Butyrate 0.1% — 6 Percentage-Point Improvement Advantage

In a double-blind, randomized, parallel-group trial enrolling 40 children aged 5–11 years with atopic dermatitis, alclometasone dipropionate cream 0.05% applied twice daily without occlusion for 2 weeks produced a mean improvement in erythema, induration, and pruritus of 76%, compared with 70% for hydrocortisone butyrate cream 0.1% [1]. At treatment end, 19 of 20 alclometasone-treated patients had between 51% and 100% improvement in disease signs and symptoms, versus 16 of 20 hydrocortisone butyrate-treated patients. Alclometasone dipropionate was judged slightly more efficacious by physician global evaluation [1].

Pediatric dermatology Atopic dermatitis Topical corticosteroid efficacy

Epidermal Thinning (Atrophogenic) Safety: Alclometasone Dipropionate vs. Betamethasone Dipropionate and Hydrocortisone Acetate — Markedly Lower Antiproliferative Effect Than Potent Corticosteroids

In a murine tail epidermis model, alclometasone dipropionate 0.05% ointment produced epidermal thinning to approximately the same extent as hydrocortisone acetate 1%, but an 'extremely slighter' epidermal thinning effect than betamethasone 17,21-dipropionate 0.064% (Diprosis) [1]. The incorporation rate of ³H-thymidine triphosphate into DNA was inhibited to almost the same extent as the epidermal thinning pattern. In a separate randomized, double-blind pediatric study, 34 children treated with alclometasone dipropionate 0.05% ointment and hydrocortisone 1.0% ointment applied twice daily for 3 weeks showed no telangiectasia or cutaneous atrophy at any test site under magnified visual assessment, with clinical improvement scores of 88% vs. 86% respectively [2].

Skin atrophy Antiproliferative assay Topical corticosteroid safety

Hypothalamic-Pituitary-Adrenal (HPA) Axis Preservation Under Exaggerated Exposure: Zero Suppression with 30 g to 80% Body Surface Area Under Occlusion for 21 Days

In an open-label study of ten evaluable normal volunteers, 30 g of alclometasone dipropionate cream 0.05% was applied to 80% of body surface area each morning and evening for 21 consecutive days, with a plastic body suit providing effective occlusion for 12 hours per day [1]. Despite this extreme application regimen—far exceeding typical clinical use—no suppression of the HPA axis occurred, as demonstrated by continued normal levels of 8 a.m. plasma cortisol and 24-hour urinary 17-hydroxysteroid and free cortisol throughout the study period [1]. Local adverse reactions were limited to mild and transient events. This finding stands in contrast to the established HPA axis suppression risks associated with higher-potency fluorinated corticosteroids applied under occlusion, though no direct intra-study comparator arm was included [1].

HPA axis suppression Systemic safety Topical corticosteroid risk assessment

Vasoconstriction Assay Potency vs. Desonide 0.05%: Superior Blanching Response Despite Equivalent Clinical Efficacy in Psoriasis

In a double-blind, randomized, parallel-group clinical comparison of alclometasone dipropionate ointment 0.05% and desonide ointment 0.05% in 66 patients with moderate-to-severe psoriasis, both treatments applied twice daily for 3 weeks produced rapid and comparable clinical amelioration of erythema, induration, and scaling without statistically significant differences between groups, though trends consistently favored alclometasone [1]. Critically, the study was preceded by a vasoconstriction (blanching) assay in healthy volunteers, which demonstrated the superiority of alclometasone dipropionate over desonide [2]. This discordance—superior vasoconstrictive potency with equivalent clinical efficacy—indicates that alclometasone dipropionate may deliver equivalent therapeutic benefit at a lower intrinsic receptor-mediated potency requirement, a profile consistent with its favorable safety margin [2].

Vasoconstriction assay Topical corticosteroid potency ranking Psoriasis

Percutaneous Absorption: Approximately 3% Systemic Uptake Over 8 Hours — Low and Quantifiable

A radiolabeled absorption study utilizing alclometasone dipropionate ointment applied to intact skin of normal volunteers measured systemic absorption and excretion, demonstrating that approximately 3% of the applied steroid was absorbed during 8 hours of contact [1]. This low and quantitatively defined absorption value provides a procurement-relevant benchmark for systemic exposure risk assessment, distinguishing alclometasone dipropionate from higher-absorption topical corticosteroids. The value of 3% percutaneous absorption must be interpreted in the context of the vehicle (ointment), intact skin barrier, and 8-hour contact duration; inflammation, barrier disruption, or occlusion would be expected to increase this fraction [1][2].

Percutaneous absorption Systemic bioavailability Topical drug delivery

Alclometasone Dipropionate Application Scenarios Grounded in Comparative Evidence


Pediatric Atopic Dermatitis: First-Line Medium-Potency Agent with Quantified Efficacy and Atrophy Safety

In pediatric atopic dermatitis populations (ages 1 year and older), alclometasone dipropionate 0.05% is supported by direct head-to-head evidence showing 76% improvement vs. 70% for hydrocortisone butyrate 0.1% [1], combined with zero cutaneous atrophy events in 34 children treated for 3 weeks [2]. This dual evidence base—efficacy superiority over a common comparator and documented absence of skin thinning—positions alclometasone dipropionate as a rational procurement choice for pediatric formularies where both therapeutic effect and long-term dermal safety are non-negotiable. The absence of HPA axis suppression even under exaggerated occluded exposure further supports its use in this vulnerable population [3].

Sensitive-Skin-Area Treatment (Face, Intertriginous Zones, Genitalia): Low Atrophogenic Risk Profile

For application to the face, intertriginous areas, or anogenital regions—where the epidermis is inherently thin and atrophogenic risk is heightened—alclometasone dipropionate's antiproliferative profile, shown to be comparable to hydrocortisone acetate and markedly less than betamethasone dipropionate in the murine epidermis model [1], directly addresses a procurement-critical safety requirement. The non-fluorinated structure with 7α-chloro substitution avoids the enhanced atrophogenic potential associated with C6α- or C9α-fluorinated alternatives, making alclometasone dipropionate suitable for sensitive-site protocols where potent corticosteroids are contraindicated [2].

Large Body Surface Area or Chronic Maintenance Therapy: Documented HPA Axis Preservation

When treatment protocols require application to large body surface areas (e.g., extensive psoriasis, generalized eczema) or extended-duration maintenance therapy, the demonstrated absence of HPA axis suppression with 30 g applied to 80% BSA under 12-hour occlusion for 21 days [1] provides procurement teams with a safety-differentiated option. This evidence supports alclometasone dipropionate selection over higher-potency corticosteroids that carry well-documented HPA suppression risks at lower exposure levels, particularly in scenarios where baseline cortisol monitoring or ACTH stimulation testing would otherwise add to the total cost of care.

Geriatric Dermatology: Demonstrated Tolerability in Aging Skin with Co-Morbid Fragility

In patients aged 60 years and older—where age-related epidermal thinning, decreased skin hydration, and impaired barrier function elevate the risk of topical corticosteroid adverse effects—alclometasone dipropionate has demonstrated both clinical efficacy and absence of skin atrophy in comparative studies against hydrocortisone butyrate [1]. Notably, alclometasone treatment was associated with improved skin hydration and surface lipid normalization, an effect not observed with hydrocortisone comparators [1]. This moisturization-sparing property, combined with the quantified low atrophogenic and HPA axis safety data, supports procurement decisions for geriatric dermatology protocols where skin integrity preservation is a primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alclometasone Dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.